molecular formula C24H32O3 B14520218 4-Butylphenyl 4-(heptyloxy)benzoate CAS No. 62716-70-5

4-Butylphenyl 4-(heptyloxy)benzoate

Cat. No.: B14520218
CAS No.: 62716-70-5
M. Wt: 368.5 g/mol
InChI Key: BALGPDYALLJTFD-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-(heptyloxy)benzoate is a benzoate ester derivative characterized by a 4-butylphenyl group esterified to a 4-(heptyloxy)benzoic acid moiety. The compound features a rigid aromatic core (benzoate) with a flexible heptyloxy chain at the para position and a terminal butylphenyl group. Such structural attributes are typical of liquid crystalline (LC) materials, where the balance between rigidity (aromatic rings) and flexibility (alkyl chains) enables mesophase formation. The heptyloxy chain (C7H15O) provides moderate hydrophobicity and influences phase transition temperatures, while the butylphenyl group (C4H9-C6H4) contributes to molecular packing and intermolecular interactions .

Its synthesis would involve esterification of 4-(heptyloxy)benzoic acid with 4-butylphenol under acid catalysis, followed by purification via column chromatography .

Properties

CAS No.

62716-70-5

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

(4-butylphenyl) 4-heptoxybenzoate

InChI

InChI=1S/C24H32O3/c1-3-5-7-8-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(12-16-23)10-6-4-2/h11-18H,3-10,19H2,1-2H3

InChI Key

BALGPDYALLJTFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-butylphenol with 4-(heptyloxy)benzoic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butylphenyl 4-(heptyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-(heptyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The aromatic ring can participate in π-π interactions and hydrogen bonding with biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Table 1: Comparison of Alkyl Chain Effects on Benzoate Esters

Compound Alkyl Chain (R) Molecular Weight Key Properties (IR/NMR) Mesophase Behavior Source
4-Butylphenyl 4-(heptyloxy)benzoate Heptyloxy (C7) ~386.5 g/mol* Expected C=O (1720–1700 cm⁻¹), C-O (1250 cm⁻¹) Likely Smectic A/Nematic N/A
LSH-6 () Hexyloxy (C6) Not provided C=O (1725 cm⁻¹), C=C (1600 cm⁻¹) Nematic (inferred)
LSH-7 () Heptyloxy (C7) Not provided C=O (1720 cm⁻¹), C=C (1585 cm⁻¹) Smectic (inferred)
4-(Hexyloxy)phenyl 4-butoxybenzoate () Hexyloxy (C6) 384.54 g/mol Structural data (InChIKey: N/A) Not reported

Key Observations :

  • Longer alkyl chains (e.g., heptyloxy vs. hexyloxy) reduce melting points and stabilize smectic phases due to enhanced van der Waals interactions .

Substituent Effects: Functional Groups and Polarity

Table 2: Impact of Functional Groups on Benzoate Derivatives

Compound Functional Group Key Properties Applications/Notes Source
This compound Ether (heptyloxy) Moderate polarity, LC behavior Potential LC displays N/A
4-Methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate () Hydroxyhexyloxy Higher polarity (OH group) Lab research (non-mesogenic)
4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate () Methoxy (lateral) Bulky substituent, disrupts packing Medical materials research
11EB1M7 () Biphenyl, deuterated Chiral smectic phases NMR studies of dynamics

Key Observations :

  • Polar groups (e.g., -OH in ) reduce thermal stability of mesophases due to hydrogen bonding competing with LC ordering .
  • Lateral substituents (e.g., methoxy in ) disrupt molecular packing, altering phase transitions and optical properties .
  • Chiral centers (e.g., in 11EB1M7) enable ferroelectric LC behavior, critical for advanced electro-optical devices .

Fluorinated vs. Non-Fluorinated Analogues

Table 3: Fluorination Effects on Benzoate Cores

Compound (Source) Substituent Dielectric Anisotropy (Δε) Phase Stability Notes
This compound Heptyloxy (C7H15O) Low Δε (non-polar) Moderate thermal range Cost-effective synthesis
Trifluoromethoxy derivatives () CF3O High Δε Enhanced thermal stability High polarity for IR devices

Key Observations :

  • Fluorinated groups (e.g., CF3O in ) increase dielectric anisotropy, making compounds suitable for infrared or high-frequency applications .
  • Non-fluorinated analogues like this compound are less synthetically complex but lack the tunable polarity of fluorinated systems.

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